molecular formula C7H17ClN2O B3013271 Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride CAS No. 624743-39-1

Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride

Cat. No.: B3013271
CAS No.: 624743-39-1
M. Wt: 180.68
InChI Key: XPFIABMJTFFAAB-UHFFFAOYSA-N
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Description

Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride is a compound that belongs to the class of hydroxylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride typically involves the reaction of hydroxylamine with a piperidine derivative. One common method includes the reaction of hydroxylamine hydrochloride with 2-(1-piperidinyl)ethyl chloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxylamine or piperidine moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives with different pharmacological properties.

Scientific Research Applications

Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing compounds.

    Industry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that modulate the activity of target proteins. The piperidine ring enhances the compound’s binding affinity and specificity for certain biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride can be compared with other similar compounds, such as:

    Hydroxylamine hydrochloride: A simpler hydroxylamine derivative used in various chemical reactions.

    N-methylhydroxylamine: Another hydroxylamine compound with different reactivity and applications.

    Piperidine: The parent compound of the piperidine ring, widely used in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its combined hydroxylamine and piperidine functionalities, which confer distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

O-(2-piperidin-1-ylethyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c8-10-7-6-9-4-2-1-3-5-9;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFIABMJTFFAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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